molecular formula C20H23N3O2 B7533596 2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide

2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide

Cat. No. B7533596
M. Wt: 337.4 g/mol
InChI Key: CFCGQLSDFTVXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MPAA is a small molecule that can be synthesized using various methods, and its mechanism of action is not fully understood. However, recent studies have shown that MPAA has promising biochemical and physiological effects, making it a potential candidate for future drug development.

Mechanism of Action

The mechanism of action of 2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide is not fully understood. However, studies have shown that it acts as an inhibitor of HDACs and CAs, which may contribute to its therapeutic effects. HDAC inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns. CA inhibition can lead to a decrease in the production of bicarbonate ions, which can affect pH balance in the body.
Biochemical and Physiological Effects:
2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. It has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, 2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. Another advantage is its relative ease of synthesis, which allows for large-scale production. However, one limitation is its lack of specificity, as it can interact with multiple targets in the body. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more specific inhibitors. Another direction is to explore its potential therapeutic applications in diseases such as cancer, inflammation, and neurodegeneration. Additionally, research could focus on optimizing its synthesis methods to improve yield and purity. Overall, 2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide has shown promising potential as a candidate for drug development, and further research could lead to significant advances in the field.

Synthesis Methods

2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide can be synthesized using several methods, including the reaction of 2-aminobenzamide with 2-(2-methylphenyl)pyrrolidine-1-carboxylic acid, followed by acylation with acetic anhydride. Another method involves the reaction of 2-aminobenzamide with 2-(2-methylphenyl)pyrrolidine-1-carboxylic acid chloride, followed by acylation with acetic anhydride. These methods have been optimized to produce high yields of 2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide with minimal impurities.

Scientific Research Applications

2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide has been studied extensively for its potential applications in drug discovery. It has been shown to have inhibitory effects on the activity of certain enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their dysregulation has been linked to several diseases, including cancer. CAs are involved in the regulation of pH balance in the body, and their inhibition has been shown to have therapeutic effects in diseases such as glaucoma and epilepsy.

properties

IUPAC Name

2-[[2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-7-2-3-8-15(14)18-11-6-12-23(18)13-19(24)22-17-10-5-4-9-16(17)20(21)25/h2-5,7-10,18H,6,11-13H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCGQLSDFTVXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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